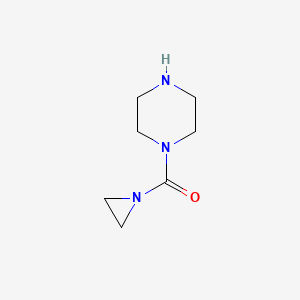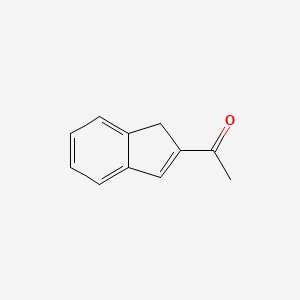
1-(1H-inden-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-inden-2-yl)ethanone is an organic compound with the molecular formula C11H10O It is a derivative of indene, featuring an ethanone group attached to the second position of the indene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(1H-inden-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of indene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{Indene} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 1-(1H-inden-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(1H-inden-2-yl)ethanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 1-(1H-inden-2-yl)ethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-(1H-inden-2-yl)ethanoic acid.
Reduction: 1-(1H-inden-2-yl)ethanol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
1-(1H-inden-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 1-(1H-inden-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
1-(1H-indol-2-yl)ethanone: Similar structure but with an indole ring instead of an indene ring.
1-(2,3-dihydro-1H-inden-5-yl)ethanone: A dihydro derivative of 1-(1H-inden-2-yl)ethanone.
1-(1H-indan-2-yl)ethanone: Another structural isomer with a different position of the ethanone group.
Uniqueness: this compound is unique due to its specific indene-based structure, which imparts distinct chemical and physical properties
特性
分子式 |
C11H10O |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
1-(1H-inden-2-yl)ethanone |
InChI |
InChI=1S/C11H10O/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-6H,7H2,1H3 |
InChIキー |
CPAUYTRSGSXTEE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=CC=CC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




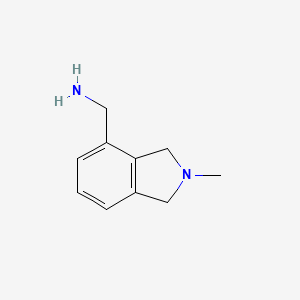

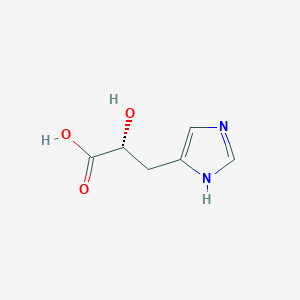
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)
![5,9-Dimethylspiro[3.5]non-5-EN-1-one](/img/structure/B11919364.png)
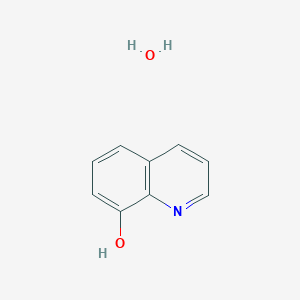
![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)


